Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-
Description
The compound Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- features a benzoic acid core substituted with a tertiary amine group bridging a 3-ethoxy-4-methoxyphenyl moiety and a 3-pyridinylmethyl group.
Properties
CAS No. |
651023-23-3 |
|---|---|
Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[3-ethoxy-4-methoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-3-28-21-13-19(9-10-20(21)27-2)24(15-16-6-5-11-23-14-16)18-8-4-7-17(12-18)22(25)26/h4-14H,3,15H2,1-2H3,(H,25,26) |
InChI Key |
ZXOOFWBVFQYGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with 3-pyridinylmethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s unique structure combines:
- A 3-ethoxy-4-methoxyphenyl group : Common in anti-inflammatory agents (e.g., apremilast derivatives).
- A 3-pyridinylmethyl group : Enhances solubility and receptor binding via nitrogen lone pairs.
- A tertiary amino linkage: Facilitates conformational flexibility and intermolecular interactions.
Comparative Analysis of Analogous Benzoic Acid Derivatives
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
- PDE4 Inhibition : Compounds like Apremilast Benzoic Acid and T1 demonstrate that the 3-ethoxy-4-methoxyphenyl group is critical for binding to PDE4’s catalytic domain. The target compound’s similar substituent suggests comparable activity, though the absence of a sulfonyl or acetyl group may alter potency .
- Solubility and Bioavailability : The 3-pyridinylmethyl group in the target compound likely enhances aqueous solubility compared to purely aromatic derivatives (e.g., Compound T1 ). However, esterified analogs (e.g., methyl ester in ) exhibit higher membrane permeability due to increased lipophilicity.
- Synthetic Challenges : The tertiary amine linkage in the target compound may require multi-step synthesis involving reductive amination or Ullmann coupling, as seen in similar compounds .
Biological Activity
Benzoic acid derivatives have attracted significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- is a notable derivative that exhibits various pharmacological properties. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 315.46 g/mol
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives possess significant antimicrobial properties. Specifically, studies have shown that compounds similar to the target compound exhibit both antibacterial and antifungal activities. For instance, benzoic acid derivatives have been found to inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
2. Antioxidant Activity
The antioxidant potential of benzoic acid derivatives has been evaluated through various assays. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that certain benzoic acid derivatives showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
3. Enzyme Inhibition
The compound has been studied for its ability to modulate enzyme activity. In particular, it has shown potential in inhibiting proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition may contribute to its anti-aging effects by enhancing cellular proteostasis .
Ubiquitin-Proteasome Pathway (UPP) and Autophagy-Lysosome Pathway (ALP)
Recent findings suggest that benzoic acid derivatives can activate both UPP and ALP pathways in human fibroblasts. This activation promotes protein degradation and may have implications for treating age-related diseases .
Cell-Based Assays
In vitro studies have demonstrated that at concentrations as low as 5 μM, the compound significantly induces chymotrypsin-like enzymatic activity, which is crucial for protein breakdown. This suggests a robust mechanism of action that could be harnessed for therapeutic purposes .
Study on Antiproliferative Effects
In a study focusing on the antiproliferative effects of benzoic acid derivatives, it was found that the compound exhibited cytotoxicity against cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
Clinical Relevance
A clinical investigation into the effects of benzoic acid derivatives on chronic inflammatory conditions revealed promising results. Patients treated with these compounds showed a reduction in inflammation markers, suggesting their utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
